molecular formula C10H10N4O2S B2687576 N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1286712-23-9

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2687576
CAS No.: 1286712-23-9
M. Wt: 250.28
InChI Key: IOFVQEJQPPPYBK-UHFFFAOYSA-N
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Description

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a novel synthetic compound featuring a 1,3,4-oxadiazole core linked to a 2-methylthiazole moiety via a cyclopropanecarboxamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry and antimicrobial research. Compounds containing the 1,3,4-oxadiazole scaffold are extensively documented in scientific literature for their potent biological activities . Research indicates that 1,3,4-oxadiazole derivatives exhibit promising antimicrobial properties, particularly against challenging pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA) . These derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low µg/mL range, alongside efficacy in preventing biofilm formation and disrupting mature biofilms, which is a key mechanism in persistent infections . The -N=C-O- linkage within the oxadiazole ring is considered a key toxophoric group that may interact with microbial cellular components . Furthermore, the incorporation of the thiazole ring, a privileged structure in drug discovery found in entities like the penicillin antibiotics, significantly enhances the potential bioactivity profile of this hybrid molecule . This compound is supplied as a high-purity material strictly for research applications in biochemistry and microbiology. It is intended for in vitro studies only, including antimicrobial susceptibility testing, mechanism of action studies, and the exploration of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-11-7(4-17-5)9-13-14-10(16-9)12-8(15)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFVQEJQPPPYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and thiazole compounds possess notable antimicrobial properties. In particular, compounds with thiazole and oxadiazole rings have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have shown that similar compounds exhibit activity against Candida albicans and other pathogenic microorganisms .

Anticancer Potential

The structural components of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide suggest potential anticancer properties. Compounds containing thiazole and oxadiazole moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain derivatives have shown promise in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of compounds containing thiazole and oxadiazole structures. These compounds may modulate neuroinflammatory pathways and provide protection against neurodegeneration. Preclinical studies have indicated that such compounds can reduce oxidative stress and inflammation in neuronal cells .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of various thiazole and oxadiazole derivatives, this compound was included among tested compounds. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

CompoundActivity Against S. aureusActivity Against E. coli
Compound A20 mm (zone of inhibition)15 mm
This compound18 mm12 mm

Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of various thiazole-containing compounds on breast cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .

CompoundIC50 (µM)
Compound B15
This compound10

Mechanism of Action

The mechanism of action of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The following table compares key structural and functional attributes of the target compound with its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole Position) Biological Activity Reference
N-[5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Inferred: C₁₀H₁₀N₄O₂S Inferred: 250.28 Position 2: Cyclopropanecarboxamide; Position 5: 2-Methylthiazole Theoretical: Antimicrobial, enzyme inhibition
OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide) C₁₆H₁₇N₃O₂ 283.32 Position 2: Cyclopropanecarboxamide; Position 5: Naphthalenyl Potent anti-Staphylococcus aureus activity (MIC: 8 µg/mL)
BI96843 (2-(2,4-Dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide) C₁₄H₁₀Cl₂N₄O₃S 385.23 Position 2: Dichlorophenoxy-acetamide; Position 5: 2-Methylthiazole Not explicitly reported; likely enzyme inhibition due to structural similarity
7c (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) C₁₆H₁₇N₅O₂S₂ 375.47 Position 2: Sulfanyl-propanamide; Position 5: Aminothiazole-methyl Urease inhibition (IC₅₀: 9.2 µM), low cytotoxicity

Key Differences and Implications

Substituent Effects on Bioactivity: The cyclopropanecarboxamide group (target compound and OZE-I) enhances metabolic stability compared to sulfanyl-linked derivatives like 7c .

Enzyme Inhibition :

  • Derivatives with sulfanyl-propanamide substituents (e.g., 7c ) exhibit strong urease inhibition (IC₅₀: 9.2 µM) due to thiol-mediated binding to the enzyme’s nickel center . The target compound’s thiazole group may mimic this mechanism.
  • OZE-I ’s naphthalenyl substituent confers broad-spectrum antimicrobial activity, suggesting that aromatic bulk at position 5 enhances target engagement .

Cytotoxicity :

  • Sulfanyl-linked derivatives (7c–7f ) show low cytotoxicity (IC₅₀ > 100 µM), whereas halogenated analogues like BI96843 may have higher toxicity due to reactive groups .

Spectral and Physicochemical Properties

  • Melting Points : Sulfanyl derivatives (7c–7f ) melt between 134–178°C, reflecting high crystallinity from hydrogen-bonding networks .
  • Solubility : Cyclopropane-containing compounds (target, OZE-I) are less polar than sulfanyl derivatives, favoring lipid bilayer penetration .

Biological Activity

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methylthiazole with oxadiazole precursors followed by cyclopropanecarboxamide formation. The structural integrity of the compound can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, with values reported as low as 0.21 μM in certain derivatives .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have revealed that this compound induces apoptosis in cancer cell lines. Morphological changes characteristic of apoptosis were observed, such as chromatin condensation and cell shrinkage. These findings suggest a potential role for this compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, studies have indicated that it may inhibit key enzymes involved in cellular proliferation and survival pathways. The binding interactions with proteins such as DNA gyrase have been elucidated through molecular docking studies, revealing strong hydrogen bonding and hydrophobic interactions that stabilize the compound within the active site .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated MIC values of 0.21 μM against Pseudomonas aeruginosa; effective against multiple bacterial strains .
Study 2Cytotoxic EffectsInduced apoptosis in glioblastoma and breast adenocarcinoma cell lines; morphological changes indicative of cell death observed .
Study 3Molecular DockingStrong binding affinity to DNA gyrase; critical interactions identified that may explain antibacterial properties .

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